5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
Triazolopyridines are a class of compounds that contain a triazole ring fused with a pyridine ring . They are part of a larger class of compounds known as azoles, which are nitrogen-containing heterocycles . Triazolopyridines have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of triazolopyridines often involves the use of aminotriazoles, β-dicarbonyl compounds, and aldehydes in a process related to the Biginelli-like reaction . Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
Triazolopyridines are characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings.Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can participate in oxidative cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines can vary widely depending on their specific structure. For example, the presence of different substituents can affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Insights
- Metal-Free Synthesis : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, including derivatives like 5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine, has been developed. This approach employs phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for metal-free oxidative N-N bond formation. This method is characterized by short reaction times and high yields, indicating a practical approach to constructing these heterocyclic skeletons (Zisheng Zheng et al., 2014).
Biological Activity and Applications
- Pharmacological Activities : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, closely related to this compound, is known for a wide range of pharmacological activities. These include anticancer, antimicrobial, anti‐tubercular properties, and more. Various synthetic strategies for diversely substituted analogs of this scaffold highlight its significance in medicinal chemistry, demonstrating the potential of functionalized [1,2,4]triazolo[1,5-a]pyridine compounds in drug development (S. Merugu et al., 2022).
Advanced Applications
- Supramolecular Chemistry : The structural chemistry of 1,2,4-Triazolo[1,5-a]pyridine derivatives, including those with specific substituents like 5,7-Dibromo, reveals diverse supramolecular synthons in the solid state. These findings are pivotal for pharmaceutical development and application in crystal engineering, demonstrating how substituent variations can influence crystal structures and potentially the bioactivity of these compounds (Yingying Chai et al., 2019).
Synthesis Techniques and Characterization
- Diversity-Oriented Synthesis : Research on polycyclic heterocycles via condensation of 2-Amino[1,2,4]triazolo[1,5-a]pyrimidines, akin to this compound, with 1,3-diketones presents a novel approach for synthesizing diversely substituted derivatives. This demonstrates the versatility of [1,2,4]triazolo[1,5-a]pyrimidine scaffolds for generating complex molecules with potential therapeutic applications (D. A. Pyatakov et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression, potentially leading to apoptosis within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S transition of the cell cycle. By inhibiting CDK2, the compound can halt cell cycle progression, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the inhibition of cell growth. The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by triazolopyridines, there is significant interest in further exploring their potential therapeutic applications . This includes the development of new synthesis methods, the design of novel triazolopyridine derivatives, and the investigation of their mechanisms of action .
Properties
IUPAC Name |
5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRZFUFMINHZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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